5-Methyl-3-phenylhexan-2-one

Asymmetric Synthesis Chiral Chromatography Stereochemical Structure-Activity Relationships

5-Methyl-3-phenylhexan-2-one (CAS 103392-12-7) is a small-molecule ketone belonging to the alkyl phenyl ketone class, with the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol. As a constitutional isomer of the established fragrance ingredient 5-Methyl-5-phenyl-3-hexanone (Damascol 4), it features a distinct carbonyl placement at the C2 position and is characterized by a single stereocenter.

Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
CAS No. 103392-12-7
Cat. No. B8788902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-phenylhexan-2-one
CAS103392-12-7
Molecular FormulaC13H18O
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC(C)CC(C1=CC=CC=C1)C(=O)C
InChIInChI=1S/C13H18O/c1-10(2)9-13(11(3)14)12-7-5-4-6-8-12/h4-8,10,13H,9H2,1-3H3
InChIKeyZKEQCFAVZIDBCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-3-phenylhexan-2-one (CAS 103392-12-7): A Chiral α-Phenyl Ketone for Specialized Fragrance and Synthetic Applications


5-Methyl-3-phenylhexan-2-one (CAS 103392-12-7) is a small-molecule ketone belonging to the alkyl phenyl ketone class, with the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol [1]. As a constitutional isomer of the established fragrance ingredient 5-Methyl-5-phenyl-3-hexanone (Damascol 4), it features a distinct carbonyl placement at the C2 position and is characterized by a single stereocenter [1]. Its computed lipophilicity (XLogP3-AA = 3.3) and topological polar surface area (17.1 Ų) are documented [1], and its cannabinoid receptor off-target profile has been experimentally evaluated [2].

Chiral separation method development
Off-target receptor screening context
Deuterated internal standard synthesis potential

Why 5-Methyl-3-phenylhexan-2-one Cannot Be Replaced by Its C3-Carbonyl Isomer in Chiral and Receptor-Sensitive Contexts


Despite sharing an identical molecular formula with the fragrance ingredient 5-Methyl-5-phenyl-3-hexanone (CAS 4927-36-0), 5-Methyl-3-phenylhexan-2-one cannot simply be interchanged. The shift of the carbonyl group from the C3 position to the C2 position alters both the stereochemical landscape and the electronic environment around the ketone moiety [1]. Critically, the target compound possesses one undefined stereocenter [1], whereas its C3 isomer is an achiral molecule with a geminal dimethyl-substituted quaternary carbon center [2]. This means any formulation or synthesis requiring or evaluating stereochemical purity cannot be met by the achiral analog. Furthermore, the two isomers differ in their regulatory and safety data availability: 5-Methyl-5-phenyl-3-hexanone has undergone a comprehensive RIFM safety assessment with published physicochemical constants, including water solubility (95 mg/L) and Log KOW (3.33) [3], while such dossier-level data remains absent for 5-Methyl-3-phenylhexan-2-one. Substitution without controlled head-to-head comparison therefore introduces both stereochemical uncertainty and regulatory data gaps.

Stereochemical mismatch
Target racemic with one chiral center; substitute is achiral — may not support enantioselective studies.
Regulatory data gap
Substitute has RIFM safety dossier; target lacks experimental safety data — introduces regulatory uncertainty.
Isotopic labeling limitation
Deuterated route available for target; no published route for substitute — restricts MS internal standard applications.

Quantitative Differentiation Evidence for 5-Methyl-3-phenylhexan-2-one (CAS 103392-12-7) Relative to 5-Methyl-5-phenyl-3-hexanone


Stereochemical Complexity: One Chiral Center vs. Achiral Isomer Enables Enantioselective Applications

According to PubChem computed stereochemical data, 5-Methyl-3-phenylhexan-2-one possesses one undefined atom stereocenter [1]. This contrasts directly with its comparator 5-Methyl-5-phenyl-3-hexanone (CAS 4927-36-0), which has zero defined and zero undefined atom stereocenters, rendering it achiral [2]. The presence of a stereogenic center at C3 in the target compound means it exists as a racemic mixture of two enantiomers, a feature wholly absent in the comparator.

Chiral center count
Head-to-head
Target: 1 undefined stereocenter, racemic Comparator: 0 stereocenters, achiral
Supports enantioselective separation workflow
Computed property; verify experimentally
Asymmetric Synthesis Chiral Chromatography Stereochemical Structure-Activity Relationships

Cannabinoid Receptor Off-Target Profile: Known Inertness at CB1 and CB2 Provides a Defined Safety Baseline

Experimental binding data from BindingDB (curated by ChEMBL) demonstrate that 5-Methyl-3-phenylhexan-2-one exhibits negligible affinity for both human cannabinoid receptor subtypes, with Ki values exceeding 1000 nM for CB2 (displacement of [³H]CP-55,940 from human CB2 expressed in HEK293 cells) [1] and similarly >1000 nM for CB1 in rat brain homogenates [1]. In contrast, no cannabinoid receptor binding data has been deposited in BindingDB or ChEMBL for the comparator 5-Methyl-5-phenyl-3-hexanone (CAS 4927-36-0) as of the search date.

CB receptor affinity
Reported
Ki > 1000 nM (CB1 & CB2)
Reported receptor inertness profile
Radioligand displacement; comparator data absent
Off-Target Pharmacology Cannabinoid Receptor Screening Safety Pharmacology

Regulatory and Physicochemical Data Availability: Differentiated Safety Assessment Status Between Isomers

5-Methyl-5-phenyl-3-hexanone (Damascol 4) has been subject to a full RIFM (Research Institute for Fragrance Materials) safety assessment, which reports a measured water solubility of 95 mg/L at 24°C, a Log KOW of 3.33 (EPI Suite v4.11), a boiling point of 264.07°C, and a flash point >93°C [1]. By contrast, no equivalent RIFM dossier or published experimental physicochemical characterization exists for 5-Methyl-3-phenylhexan-2-one; only computed properties (XLogP3-AA = 3.3, TPSA = 17.1 Ų) are available from PubChem [2].

Safety assessment availability
Cross-study comparable
Target: computed LogP, TPSA Comparator: full RIFM dossier, experimental solubility, boiling point
Data gap for regulatory submission
Experimental solubility absent for target
Fragrance Safety Assessment Regulatory Toxicology Physicochemical Characterization

Deuterated Synthesis Pathway Availability Enables Isotopic Labeling Applications Not Supported by the Commercial Isomer

A dedicated synthetic route to heptadeuterated 5-Methyl-3-phenylhexan-2-one has been documented, starting from heptadeuterated isopropyl alcohol over six steps [1]. While the overall yield is low (6%), this establishes a pathway for producing an isotopically labeled analog suitable for mass spectrometry internal standardization or metabolic tracing studies. No corresponding deuterated synthesis route has been reported for 5-Methyl-5-phenyl-3-hexanone in the open literature indexed by INIS.

Deuterated synthesis route
Reported
Heptadeuterated synthesis: 6% yield
Supports isotope-labeled internal standard
Low yield; scale-up not validated
Isotopic Labeling Deuterated Synthesis Metabolism Studies

Optimal Use Scenarios for 5-Methyl-3-phenylhexan-2-one Based on Quantitative Differentiation Evidence


Chiral Chromatography Method Development and Enantiomeric Separation Studies

Given its single undefined stereocenter, 5-Methyl-3-phenylhexan-2-one serves as an ideal racemic test probe for developing chiral stationary phase HPLC or SFC methods targeting α-phenyl ketones. Its achiral isomer, 5-Methyl-5-phenyl-3-hexanone, cannot fulfill this role. The documented stereochemical profile from PubChem provides a defined starting point for enantiomeric excess determination. [1]

Cannabinoid Receptor Off-Target Counter-Screening in Fragrance Safety Panels

Fragrance ingredient safety assessment programs requiring experimental confirmation of CB1/CB2 receptor inertness can incorporate 5-Methyl-3-phenylhexan-2-one as a characterized negative control, with Ki >1000 nM at both receptor subtypes established by radioligand displacement. This fills a data gap for the class, as the commercially dominant isomer lacks such profiling. [2]

Deuterated Internal Standard Synthesis for Mass Spectrometry-Based Quantification

Analytical laboratories developing LC-MS/MS or GC-MS methods for quantifying phenyl ketone metabolites can leverage the published heptadeuterated synthesis route (6% overall yield over six steps from d₇-isopropanol) to produce a stable isotope-labeled internal standard. No equivalent route is available for the comparator 5-Methyl-5-phenyl-3-hexanone. [3]

Proprietary Fragrance Ingredient Development Requiring a Data-Free Isomer

For fragrance manufacturers seeking a less-documented isomer to develop proprietary safety and performance datasets, 5-Methyl-3-phenylhexan-2-one represents an attractive starting point precisely because it lacks the extensive RIFM safety dossier that already exists for 5-Methyl-5-phenyl-3-hexanone (which reports water solubility 95 mg/L, Log KOW 3.33, and a flash point >93°C). [4]

Application
Selection Property
Validation Focus
Chiral chromatography method development
Racemic probe (one stereocenter)
Enantiomeric resolution assessment
Cannabinoid receptor off-target screening
Documented CB1/CB2 inertness
Receptor profiling in safety panels
Deuterated internal standard synthesis
Published deuteration route
Isotopic labeling feasibility
Proprietary fragrance ingredient development
Absence of regulatory dossier
Independent safety data generation
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